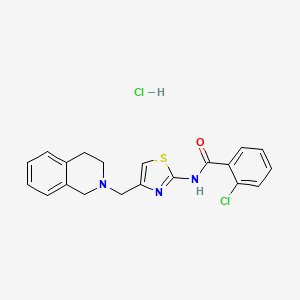
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H19Cl2N3OS and its molecular weight is 420.35. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
A study reports the synthesis and characterization of derivatives showing psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro activities. These compounds possess sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds demonstrate antimicrobial action as well, highlighting their potential in therapeutic applications (Zablotskaya et al., 2013).
Analgesic Activity
Research on pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety reveals the preparation of derivatives with significant analgesic activities. These findings suggest the utility of such compounds in developing pain management therapies (Saad et al., 2011).
Antipsychotic Potential
Another study focuses on the synthesis and evaluation of heterocyclic carboxamides, including 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride derivatives, as potential antipsychotic agents. The evaluation in vitro for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for the ability to antagonize apomorphine-induced climbing in mice, indicate their potential as antipsychotic drugs (Norman et al., 1996).
Anthelmintic and Insecticidal Activities
Derivatives of 1,2,3,4-tetrahydroisoquinoline enaminothioamides have been synthesized and demonstrated to exhibit analgesic effects comparable to metamizole sodium. Specific derivatives showed remarkable anthelmintic and insecticidal activities, similar to levamisole and diazinon, indicating their potential for agricultural and veterinary applications (Mikhailovskii et al., 2018).
Hg2+-Selective Fluorescence Enhancing Properties
A thioamide derivative of 8-hydroxyquinoline-benzothiazole has been prepared, showing highly Hg2+-selective fluorescence enhancing properties in aqueous acetonitrile solution. This indicates its utility in selective and sensitive detection of Hg2+ ions (Song et al., 2006).
特性
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQYUWOCAXUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2616561.png)
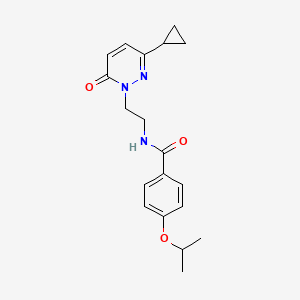
![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate;hydrochloride](/img/structure/B2616565.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)
![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)
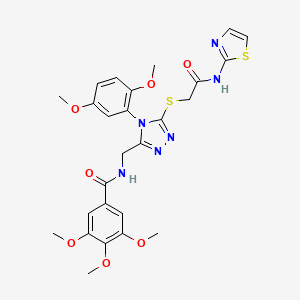
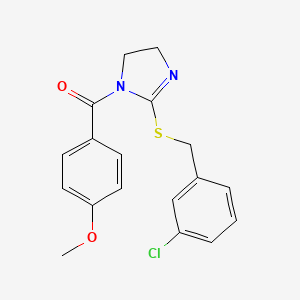
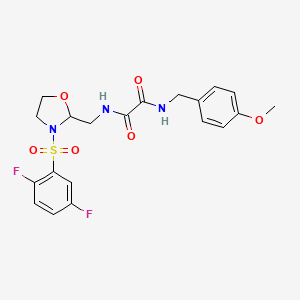

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B2616577.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)